molecular formula C16H18F2N2O4 B6348846 4-(3,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326812-23-0

4-(3,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6348846
CAS RN: 1326812-23-0
M. Wt: 340.32 g/mol
InChI Key: WYKNTQLGSRPJIA-UHFFFAOYSA-N
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Description

This compound, also known by its CAS number 1326813-96-0 , is a chemical compound with potential applications in various fields. It has a molecular formula of C17H19F2NO4 and a molecular weight of 339.33 .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that compounds with similar structures, such as halichlorine and pinnaic acid, have been synthesized using a 6-azaspiro[4.5]decane skeleton as the key intermediate .


Molecular Structure Analysis

The molecular structure of this compound includes a 1-oxa-4,8-diazaspiro[4.5]decane core, which is substituted with a 3,4-difluorobenzoyl group and a methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 339.33 . Other properties such as density, boiling point, and melting point were not specified in the search results .

Scientific Research Applications

properties

IUPAC Name

4-(3,4-difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O4/c1-19-6-4-16(5-7-19)20(13(9-24-16)15(22)23)14(21)10-2-3-11(17)12(18)8-10/h2-3,8,13H,4-7,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKNTQLGSRPJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

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